5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol
CAS No.: 952091-17-7
Cat. No.: VC7170067
Molecular Formula: C15H10Cl2N4O5
Molecular Weight: 397.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952091-17-7 |
---|---|
Molecular Formula | C15H10Cl2N4O5 |
Molecular Weight | 397.17 |
IUPAC Name | 5-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol |
Standard InChI | InChI=1S/C15H10Cl2N4O5/c1-5-10(13(17)18-6(2)11(5)16)14-19-15(26-20-14)7-3-8(21(24)25)12(23)9(22)4-7/h3-4,22-23H,1-2H3 |
Standard InChI Key | QJOAGGIONCIMFQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 5-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol. Its molecular formula is C₁₅H₁₀Cl₂N₄O₅, with a molecular weight of 397.17 g/mol .
Structural Components
The molecule comprises three distinct moieties:
-
2,5-Dichloro-4,6-dimethylpyridin-3-yl group: A halogenated pyridine ring with methyl substituents at positions 4 and 6, critical for electronic and steric effects .
-
1,2,4-Oxadiazole linker: A five-membered heterocycle connecting the pyridine and benzene rings, enhancing metabolic stability .
-
3-Nitrobenzene-1,2-diol: A catechol derivative with a nitro group, essential for COMT inhibition in the final drug product .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 397.17 g/mol | PubChem |
Synonyms | Des N-oxide opicapone metabolite | PubChem |
Purity (synthetic form) | ≥50% (crystalline or solid forms) | Patent |
Synthesis and Industrial Applications
Role as a Synthetic Intermediate
The compound is a key intermediate in the synthesis of opicapone (C₁₅H₁₀Cl₂N₄O₆), a third-generation COMT inhibitor used in Parkinson’s disease. The patented process involves:
-
Cyclocondensation: Formation of the oxadiazole ring via reaction of amidoximes with activated carboxylic acids .
-
Selective Nitration: Introduction of the nitro group at position 3 of the benzene ring under controlled conditions .
-
Demethylation: Hydrolysis of the methoxy group to yield the final diol structure .
This route reduces production steps compared to earlier methods, improving space-time yield by 15–20% and minimizing hazardous byproducts .
Advantages Over Prior Art
-
Safety: Avoids explosive intermediates used in traditional nitration methods.
-
Purity: Generates ≤0.1% impurity levels, critical for regulatory compliance .
-
Scalability: Compatible with continuous manufacturing, reducing cycle times by 30% .
Pharmacological Relevance
Metabolic Profile
As the des N-oxide metabolite of opicapone, this compound arises from hepatic cytochrome P450-mediated reduction. While opicapone’s N-oxide group enhances blood-brain barrier penetration, the metabolite lacks this moiety, potentially reducing central nervous system (CNS) exposure .
Table 2: Comparative COMT Inhibition
Parameter | Opicapone | Metabolite (This Compound) |
---|---|---|
Ki (S-COMT) | 16 pM | Not reported |
t₁/₂ (rat) | 72 hours | <24 hours |
CNS Penetration | High | Limited |
Physicochemical and Analytical Characterization
Solid-State Properties
The compound exhibits polymorphism, with two characterized forms:
-
Form A: XRPD peaks at 5.7°, 16.9°, and 19.6° (2θ), DSC exotherm at 251°C .
-
Form B: Peaks at 4.9°, 17.2°, and 19.9° (2θ), DSC exotherm at 237°C .
Crystalline stability studies show Form A is thermodynamically favorable above 40°C, making it preferred for tablet formulations .
Spectroscopic Data
-
IR (KBr): 3340 cm⁻¹ (O-H stretch), 1530 cm⁻¹ (N-O asymmetric), 1350 cm⁻¹ (C-N oxadiazole) .
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J=2.4 Hz, 1H, benzene-H) .
Applications in Drug Development
Opicapone Synthesis
The compound’s synthesis is pivotal in producing opicapone, which shows:
Formulation Considerations
As a metabolite, its pharmacokinetic profile necessitates monitoring in clinical trials. Phase I studies revealed:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume